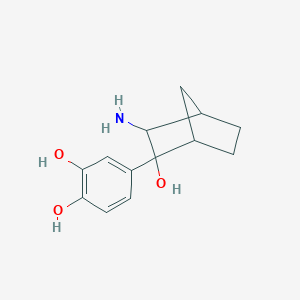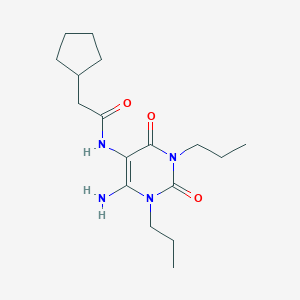
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a pyrimidine-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research. In
Mecanismo De Acción
The mechanism of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis and cell proliferation. In inflammation research, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to activate the Nrf2 signaling pathway, which is involved in cellular defense mechanisms.
Efectos Bioquímicos Y Fisiológicos
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to have a wide range of biochemical and physiological effects. In cancer research, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in inflammation. Additionally, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1. In neuroprotection research, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to protect against oxidative stress and reduce neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide in lab experiments is its wide range of potential applications in various diseases. Additionally, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further research. However, one limitation of using N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide in lab experiments is its relatively high cost compared to other compounds. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide.
Direcciones Futuras
There are many potential future directions for research on N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide. In cancer research, further studies are needed to understand the specific mechanisms of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide and to determine its potential applications in combination with other cancer therapies. In inflammation research, further studies are needed to understand the effects of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide on different inflammatory pathways and to determine its potential applications in treating chronic inflammatory diseases. Additionally, in neuroprotection research, further studies are needed to determine the potential applications of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide in treating various neurodegenerative diseases. Overall, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide is a promising compound with many potential applications in various diseases, and further research is needed to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide involves the reaction of 2-cyclopentylacetyl chloride with 4-amino-2,6-dioxo-1,3-dipropylpyrimidine-5-carboxamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified using column chromatography to obtain pure N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide.
Aplicaciones Científicas De Investigación
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Inflammation research has demonstrated that N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has anti-inflammatory properties and can reduce inflammation in animal models. Additionally, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
112683-81-5 |
|---|---|
Nombre del producto |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide |
Fórmula molecular |
C17H28N4O3 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide |
InChI |
InChI=1S/C17H28N4O3/c1-3-9-20-15(18)14(16(23)21(10-4-2)17(20)24)19-13(22)11-12-7-5-6-8-12/h12H,3-11,18H2,1-2H3,(H,19,22) |
Clave InChI |
XTUNOYUUSKKWCC-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC2CCCC2)N |
SMILES canónico |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC2CCCC2)N |
Sinónimos |
Cyclopentaneacetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



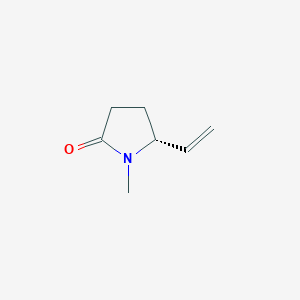
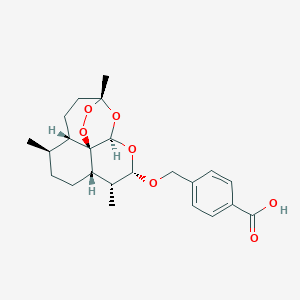
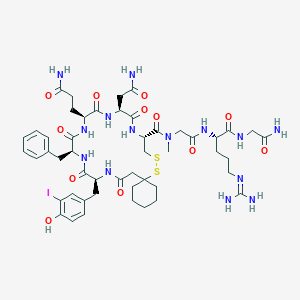

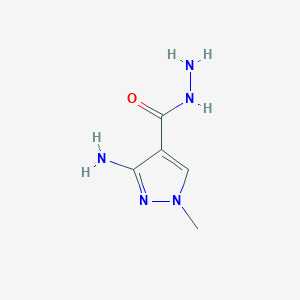
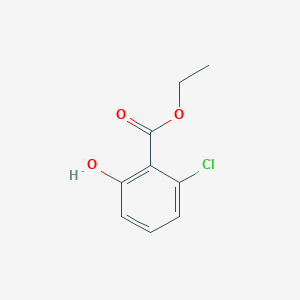
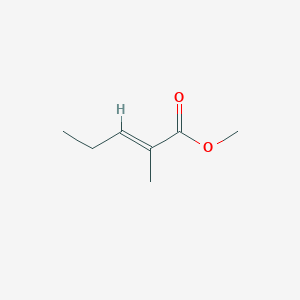
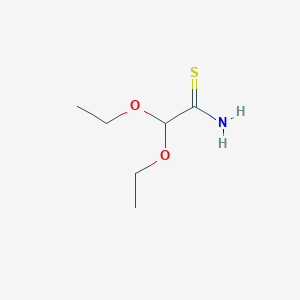

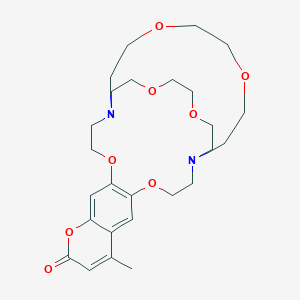
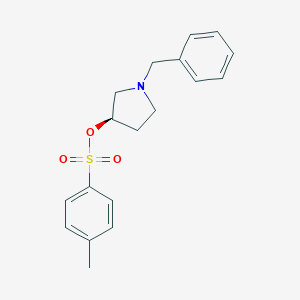
![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)
![4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B55331.png)
